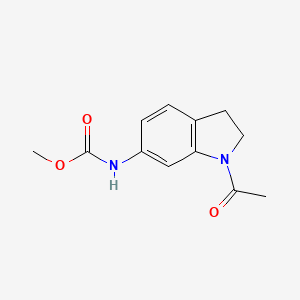

methyl N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)carbamate” is a compound that falls under the category of indole derivatives . Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various applications in the treatment of different disorders in the human body .

Synthesis Analysis

The synthesis of indole derivatives, including “methyl N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)carbamate”, involves several strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .Chemical Reactions Analysis

Indole derivatives, including “methyl N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)carbamate”, exhibit various chemical reactions. For instance, they can undergo chemoselective reduction of the nitrile group in the presence of an amide .Scientific Research Applications

Antiviral Activity

Indole derivatives have demonstrated promising antiviral properties. For instance:

- Compound 1 : Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .

- Compound 2 : 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives displayed potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .

Antioxidant Properties

Indole derivatives also exhibit antioxidant potential:

- Compound 3 : Synthesized by condensation between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives, these compounds possess antioxidant properties .

Other Biological Activities

Beyond antiviral and antioxidant effects, indole derivatives have diverse biological roles:

Conclusion

“Methyl N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)carbamate” holds immense promise across various fields, making it a captivating subject for further exploration in therapeutic possibilities and drug development. 🌟

Future Directions

Indole derivatives, including “methyl N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)carbamate”, have shown promising potential in various fields, especially in medicinal chemistry . Future research could focus on exploring their potential applications in the treatment of various diseases, as well as developing more efficient synthesis methods .

Mechanism of Action

Target of Action

Methyl N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)carbamate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives. This compound is used in the preparation of Nintedanib , an angiokinase inhibitor used in the treatment of idiopathic pulmonary fibrosis .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect a wide range of pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been found to inhibit the process of blood vessel formation , which could be beneficial in cancer therapy.

Result of Action

It is used in the preparation of nintedanib , which is known to inhibit angiogenesis . This could potentially lead to a reduction in the growth of cancer cells by limiting their blood supply.

properties

IUPAC Name |

methyl N-(1-acetyl-2,3-dihydroindol-6-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-8(15)14-6-5-9-3-4-10(7-11(9)14)13-12(16)17-2/h3-4,7H,5-6H2,1-2H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVFDVUDENGUFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (1-acetylindolin-6-yl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(propan-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B6508852.png)

![2-[4-(propan-2-yl)piperazin-1-yl]pyrazine](/img/structure/B6508856.png)

![1-[(furan-2-yl)methyl]-3-({3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)urea](/img/structure/B6508871.png)

![4-[(3-methylphenoxy)methyl]pyridine](/img/structure/B6508888.png)

![4-(benzenesulfonyl)-1-[(4-methylphenyl)methyl]-3-(methylsulfanyl)-1H-pyrazol-5-amine](/img/structure/B6508904.png)

![N-(2-methoxyphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B6508949.png)